

# **Unveiling the Selectivity of Osimertinib: A Kinase Cross-Reactivity Comparison**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Egfr-IN-140 |           |
| Cat. No.:            | B15610105   | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the cross-reactivity of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other kinases, supported by experimental data.

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. Its efficacy is rooted in its high affinity for mutant forms of EGFR, including the T790M resistance mutation, while displaying lower activity against the wild-type (WT) form of the receptor.[1] This selectivity minimizes certain side effects associated with first and second-generation EGFR inhibitors. However, a comprehensive understanding of its interactions across the human kinome is crucial for a complete safety and efficacy profile.

### **Kinase Inhibition Profile of Osimertinib**

To assess the cross-reactivity of Osimertinib, a kinase panel profiling study was conducted, evaluating its inhibitory activity against a broad spectrum of 255 kinases at a concentration of 1 µmol/L. The following table summarizes the percentage of inhibition observed for a selection of kinases, highlighting both on-target and potential off-target interactions.



| Kinase Target               | Family                          | Percentage<br>Inhibition at 1 µM                                  | Notes                                                                                            |
|-----------------------------|---------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| EGFR<br>(L858R/T790M)       | Tyrosine Kinase                 | >95%                                                              | Primary target; high potency against this resistance mutation.                                   |
| EGFR (Exon 19<br>Del/T790M) | Tyrosine Kinase                 | >95%                                                              | Primary target; high potency against this common activating and resistance mutation combination. |
| EGFR (WT)                   | Tyrosine Kinase                 | 33-fold less sensitive than mutant forms[2]                       | Demonstrates<br>selectivity for mutant<br>over wild-type EGFR.                                   |
| ERBB2 (HER2)                | Tyrosine Kinase                 | ≥50% & <90%                                                       | Potential off-target.                                                                            |
| ERBB4 (HER4)                | Tyrosine Kinase                 | ≥50% & <90%                                                       | Potential off-target.                                                                            |
| BLK                         | Tyrosine Kinase (Src family)    | >95%                                                              | Significant off-target inhibition observed.                                                      |
| YES1                        | Tyrosine Kinase (Src family)    | >95%                                                              | Significant off-target inhibition observed.                                                      |
| SRC                         | Tyrosine Kinase (Src family)    | ≥90% & <95%                                                       | Potential off-target.                                                                            |
| JAK3                        | Tyrosine Kinase (JAK<br>family) | Identified as a potential off-target by computational analysis[3] | Experimental binding data at 1µM not available in the primary screen.                            |
| MAPK1 (ERK2)                | CMGC                            | <50%                                                              | Minimal inhibition observed.                                                                     |
| CDK2                        | СМСС                            | Identified as a potential off-target by computational analysis[3] | Experimental binding data at 1µM not available in the primary screen.                            |



Data compiled from a kinase panel profiling study of 21 FDA-approved kinase inhibitors.[2]

In addition to the experimental screening, a computational analysis predicted 31 potential off-targets for Osimertinib. Molecular docking simulations further highlighted seven of these, including Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and proto-oncogene tyrosine-protein kinase Src, as potential interactors.[3]

## **On-Target Selectivity: Kinetic Analysis**

Enzyme kinetic studies provide a more granular view of an inhibitor's selectivity. For Osimertinib, these studies have quantified its preference for mutant EGFR over the wild-type form. The reversible binding affinity (Ki) and the rate of covalent inactivation (kinact) demonstrate that Osimertinib binds more tightly and reacts more rapidly with the mutant forms of EGFR.[4]

Specifically, Osimertinib binds with 17-fold higher affinity to the L858R/T790M double mutant compared to wild-type EGFR.[4] This translates to a significantly higher overall efficiency of inactivation for the mutant receptors, providing a molecular basis for its therapeutic window.[4]

# Experimental Protocols Kinase Panel Profiling (General Methodology)

The cross-reactivity data presented was generated using a biochemical assay panel of 255 wild-type kinases. The general principle of such assays involves quantifying the ability of the test compound (Osimertinib) to inhibit the activity of each kinase in the panel.

A common method for this is a competition binding assay, such as KINOMEscan™. In this assay, the kinase of interest is tagged and incubated with the test compound and an immobilized ligand that binds to the kinase's active site. The amount of kinase that binds to the immobilized ligand is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition. The results are often expressed as the percentage of inhibition relative to a control (e.g., DMSO).





Click to download full resolution via product page

KINOMEscan Experimental Workflow

### **Enzyme Kinetic Studies (General Methodology)**

To determine the kinetic parameters (Ki and kinact) for covalent inhibitors like Osimertinib, a combination of steady-state and pre-steady-state kinetic analyses is often employed. These experiments typically involve incubating the purified kinase with varying concentrations of the inhibitor and the kinase's substrate (e.g., ATP). The rate of product formation is measured over time. By fitting this data to specific kinetic models, the binding affinity and the rate of covalent bond formation can be calculated.

## EGFR Signaling Pathway and Off-Target Considerations

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.



#### Simplified EGFR Signaling Pathway

While Osimertinib is highly selective for mutant EGFR, its off-target activities, even if less potent, can have biological consequences. For instance, inhibition of other receptor tyrosine kinases like ERBB2 and ERBB4, or non-receptor tyrosine kinases such as those in the Src family, could contribute to both the therapeutic effect and the side-effect profile of the drug. Further investigation into the clinical relevance of these off-target interactions is an active area of research.

In conclusion, the available data demonstrates that Osimertinib is a highly selective inhibitor of mutant EGFR. While it exhibits some cross-reactivity with a limited number of other kinases, its primary activity is concentrated on its intended targets. This selectivity profile underpins its clinical success in the treatment of EGFR-mutated NSCLC. Continuous and comprehensive profiling of kinase inhibitors is essential for the development of safer and more effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Selectivity of Osimertinib: A Kinase Cross-Reactivity Comparison]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15610105#cross-reactivity-studies-of-egfr-in-140-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com